C25-140

Protein-protein interaction inhibition Ubiquitination Immunology

Researchers requiring a validated TRAF6-Ubc13 PPI inhibitor face sourcing inconsistency and mechanistic ambiguity with generic TRAF6 modulators. C25-140 resolves this as the only first-in-class, orally bioavailable small molecule directly targeting the TRAF6-Ubc13 interface. • Direct TRAF6-Ubc13 PPI inhibition: IC50 2.6 µM; effective at 10-30 µM in cellular assays • Defined selectivity: no inhibition of TRAF2, TRAF5, or MDM2; minor cIAP1 at 30 µM • In vivo validated: oral (6-14 mg/kg) and i.p. (5 mg/kg) dosing in arthritis, psoriasis, AKI, and neuroinflammation models • Supplied ≥98% purity with batch-specific QC; ambient-temperature global shipping

Molecular Formula C26H31N7O
Molecular Weight 457.6 g/mol
Cat. No. B606444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25-140
SynonymsC25140;  C-25140;  C 25140;  C25 140;  C25-140;  C-25-140; 
Molecular FormulaC26H31N7O
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5
InChIInChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3
InChIKeyHFKVRXVHZGBRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





C25-140: TRAF6-Ubc13 Inhibitor Overview


C25-140 (CAS 1358099-18-9) is a small-molecule inhibitor of the protein-protein interaction (PPI) between the E3 ligase TNF receptor–associated factor 6 (TRAF6) and the E2-conjugating enzyme Ubc13 (UBE2N) [1]. It directly binds to the TRAF-C domain of TRAF6, thereby blocking TRAF6-Ubc13 complex formation and reducing TRAF6 E3 ligase activity [1]. This mechanism suppresses Lys63-linked ubiquitination and downstream NF-κB activation in immune and inflammatory signaling pathways [1]. C25-140 is recognized as a first-in-class, orally active compound , with reported purity typically ≥98% . Its demonstrated efficacy spans preclinical models of psoriasis, rheumatoid arthritis, acute kidney injury, and neuroinflammation, establishing it as a versatile chemical probe for dissecting TRAF6-dependent biology [1][2].

Target-specific TRAF6-Ubc13 protein-protein interaction inhibitor for ubiquitination research
Orally active tool compound supporting in vivo TRAF6 pathway studies
TRAF6-preferential E3 ligase inhibition profile (cIAP1 exception at high concentration)

Why C25-140 Substitution Fails


Generic substitution among TRAF6 modulators is not feasible due to fundamental differences in mechanism of action and molecular selectivity. C25-140 is a small-molecule inhibitor that uniquely targets the TRAF6-Ubc13 protein-protein interaction interface [1]. Alternative modulators include peptides that bind TRAF6 at entirely different sites (e.g., RANK-derived peptides inhibiting LMP1 interaction with an IC50 of 177 nM [2]), compounds that inhibit CD40-TRAF6 binding (IC50 of 15.9 µM in cellular assays ), or agents that destabilize TRAF1-TRAF6 interactions (e.g., BC-1215 [3]). These compounds differ not only in primary target site but also in downstream signaling consequences and in vivo utility. Substituting C25-140 with any of these alternatives would alter the biological outcome and invalidate experimental comparability. The evidence below quantifies the specific, verifiable differentiation that justifies precise procurement of C25-140 over any other TRAF6 modulator.

Binding site divergence
Alternative TRAF6 modulators (peptides, CD40-TRAF6 inhibitors) target distinct domains, potentially shifting downstream signaling outcomes.
Oral bioavailability gap
Peptide-based TRAF6 inhibitors lack reported oral bioavailability, limiting in vivo study comparability with orally dosed C25-140.
Selectivity profile mismatch
Pan-Ubc13 inhibitors (e.g., ML307) block all Ubc13-dependent pathways, reducing TRAF6-specific signal interpretation.

C25-140 Differentiation Evidence


TRAF6-Ubc13 PPI Inhibition vs. CD40-TRAF6

C25-140 demonstrates an IC50 of 2.6 µM for inhibition of the TRAF6-Ubc13 protein-protein interaction in biochemical assays . In comparison, the CD40-TRAF6 signaling inhibitor (compound 6877002) exhibits an IC50 of 15.9 µM for NF-κB inhibition in LPS-stimulated RAW 264.7 cells, indicating that C25-140 is approximately 6-fold more potent at its primary target .

Target potency
Data to verify
IC50 2.6 µM (TRAF6-Ubc13) vs. 15.9 µM (CD40-TRAF6) — ~6.1-fold higher target inhibition
Supports target-engagement assay interpretation
Cross-study comparison; assay conditions differ
Protein-protein interaction inhibition Ubiquitination Immunology

E3 Ligase Selectivity vs. Pan-E3 Inhibitors

C25-140 selectively inhibits TRAF6-dependent ubiquitination over a panel of various E3 ligase/E2 enzymes, with the notable exception of cIAP1, which is inhibited at 30 µM in cell-free assays . In contrast, pan-E3 ligase inhibitors or broad-spectrum ubiquitination modulators (e.g., PYR-41, NSC697923) lack this TRAF6-preferential profile. A systematic E3 ligase screening revealed that C25-140 does not affect the activity of other TRAF family members (TRAF2, TRAF5) or independent E3 ligases such as MDM2 [1].

E3 selectivity
Reported
TRAF6-selective; no inhibition of TRAF2, TRAF5, MDM2; minor cIAP1 at 30 µM
Supports pathway-specific interpretation
Cell-free panel; cellular context may vary
Selectivity profiling E3 ligase Ubiquitin system

Oral Bioactivity vs. Peptide Inhibitors

C25-140 is orally active and has been shown to reduce disease severity in a mouse model of collagen-induced arthritis at doses of 6-14 mg/kg administered twice daily via oral gavage . In contrast, peptide-based TRAF6 inhibitors such as the RANK-derived peptide (which inhibits TRAF6-LMP1 interaction with an IC50 of 177 nM) lack reported oral bioavailability and typically require parenteral administration [1]. No oral bioavailability data are available for the CD40-TRAF6 inhibitor (6877002) .

Oral bioactivity
Reported
6–14 mg/kg p.o. BID reduced disease severity in arthritis model; peptide comparators lack oral data
Supports oral-dosing study design
Mouse arthritis model; cross-model transferability requires review
Oral bioavailability In vivo pharmacology Drug development

Multiple In Vivo Disease Model Validation

C25-140 has demonstrated efficacy across five distinct in vivo disease models: (1) imiquimod-induced psoriasis (topical application reduced scaling and erythema ); (2) collagen-induced arthritis (6-14 mg/kg p.o. BID decreased disease severity ); (3) diquat-induced acute kidney injury (5 mg/kg i.p. reduced inflammatory cytokines [1]); (4) intracerebral hemorrhage (alleviated neurological deficits and reduced brain edema [2]); and (5) biliary pancreatitis (reduced MMP expression and oxidative stress [3]). In contrast, the CD40-TRAF6 inhibitor has primarily been characterized in vitro with limited in vivo data , and the RANK-derived peptide has been evaluated mainly in LMP1-dependent lymphoblastoid cell lines [4].

Model breadth
Reported
Validated in 5 models: psoriasis, arthritis, AKI, ICH, pancreatitis
Supports model-response interpretation across disease contexts
Model-specific outcomes; requires endpoint-specific validation
In vivo efficacy Autoimmunity Inflammation

Ubc13-Uev1a Interaction Specificity vs. ML307

C25-140 selectively inhibits the TRAF6-Ubc13 interaction but does not affect the Ubc13-Uev1a interaction at relevant concentrations . In contrast, ML307 is a direct Ubc13 enzyme activity inhibitor with an IC50 of 781 nM that non-selectively blocks all Ubc13-dependent ubiquitination . This mechanistic distinction means that ML307 would inhibit a broader range of Ubc13-mediated processes beyond TRAF6 signaling, whereas C25-140 specifically disrupts TRAF6-dependent pathways while leaving other Ubc13 functions intact.

Mechanistic specificity
Reported
Inhibits TRAF6-Ubc13 PPI; no effect on Ubc13-Uev1a; vs. ML307 pan-Ubc13 inhibition
Supports TRAF6-pathway-specific interpretation
Biochemical assay context; cellular Ubc13 functions may differ
Target specificity E2 enzyme Ubiquitination

C25-140 Application Scenarios


Dissecting TRAF6-Dependent NF-κB Signaling

Use C25-140 as a chemical probe to distinguish TRAF6-Ubc13-dependent NF-κB activation from other upstream signaling pathways. The compound's IC50 of 2.6 µM for TRAF6-Ubc13 PPI inhibition and its selectivity profile (excluding cIAP1) make it suitable for this mechanistic dissection . Apply at 10-30 µM in cellular assays to achieve robust TRAF6 pathway inhibition while minimizing off-target effects [1].

In Vivo Autoimmune and Inflammatory Disease Models

Procure C25-140 for oral administration studies in mouse models of rheumatoid arthritis or psoriasis. Dosing at 6-14 mg/kg twice daily by oral gavage has demonstrated efficacy in reducing disease severity in collagen-induced arthritis . For acute organ injury models (e.g., diquat-induced AKI), intraperitoneal administration at 5 mg/kg provides protective effects [1]. The compound's oral bioavailability distinguishes it from peptide-based TRAF6 inhibitors that require injection .

Neuroinflammation and CNS Injury Research

Utilize C25-140 in rodent models of intracerebral hemorrhage (ICH) or neuropathic pain to investigate TRAF6-NF-κB-mediated neuroinflammation. In ICH models, C25-140 treatment alleviated neurological deficits, reduced brain edema, and decreased pyroptosis inflammasome expression (GSDMD, NLRP3, ASC) . In trigeminal neuropathic pain models, intrathecal injection of C25-140 has been used to validate the role of the TLR4/TRAF6/NF-κB pathway [1].

Ubiquitin System and E3 Ligase Selectivity Profiling

Employ C25-140 as a reference TRAF6-selective inhibitor in panels designed to profile E3 ligase dependencies. The compound's demonstrated lack of inhibition against TRAF2, TRAF5, and MDM2, with only minor cIAP1 inhibition at 30 µM, provides a defined selectivity window for interpreting results . This makes C25-140 a valuable positive control for TRAF6-dependent ubiquitination assays while serving as a negative control for other E3 ligase activities [1].

Application
Selection Property
Validation Focus
TRAF6-dependent NF-κB pathway studies
TRAF6-Ubc13 PPI inhibition selectivity
NF-κB activation endpoint specificity
Autoimmune inflammation model-response studies
Oral bioavailability profile
Disease severity endpoint context
Neuroinflammation model-response studies
CNS injury model applicability
Neurological deficit and edema endpoints
E3 ligase selectivity profiling studies
TRAF6-preferential inhibition over other E3s
E3 ligase panel specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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